molecular formula C9H13NO B1213554 Norpseudoephedrine CAS No. 37577-07-4

Norpseudoephedrine

Cat. No. B1213554
CAS RN: 37577-07-4
M. Wt: 151.21 g/mol
InChI Key: DLNKOYKMWOXYQA-APPZFPTMSA-N
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Description

Norpseudoephedrine, also known as L-Norpseudoephedrine or (−)-norpseudoephedrine, is a psychostimulant drug of the amphetamine family . It is one of the four optical isomers of phenylpropanolamine, the other three being cathine ((+)-norpseudoephedrine), (−)-norephedrine, and (+)-norephedrine .


Synthesis Analysis

The stereospecific synthesis of the racemic threo isomers of 2-nitro-1-phenylpropanols involves reacting a benzaldehyde derivative with nitroalkane in the presence of a tertiary amine. The 2-nitro-1-phenylpropanols are then reduced with lithium aluminum hydride to 2-amino-1-phenylpropanols . Another method involves reacting benzaldehyde with nitroethane in the presence of an alkaline catalyst to produce 2-nitro-1-phenylpropanol, which is then reduced to the amine .


Molecular Structure Analysis

Norpseudoephedrine is a small molecule with the chemical formula C9H13NO . It belongs to the phenethylamine and amphetamine chemical classes . The molecular weight is 151.209 g/mol .


Chemical Reactions Analysis

Norpseudoephedrine is involved in various chemical reactions. For instance, it can be converted to a salt of an optically active acid . The molecular electrostatic potential surfaces (MEPS) of these molecules have also been predicted .


Physical And Chemical Properties Analysis

Norpseudoephedrine is a small molecule with the chemical formula C9H13NO . It belongs to the phenethylamine and amphetamine chemical classes . The molecular weight is 151.209 g/mol .

Scientific Research Applications

Pharmacological Properties and Clinical Applications

Norpseudoephedrine, also known as cathine, is a naturally occurring substance found in the shrub Catha edulis, commonly known as Khat. It has been widely used as an appetite suppressant for treating obesity. Although its primary action is on α1-adrenergic receptors, recent research has explored its effects on dopamine D1 and D2 receptors, particularly in the context of weight loss and food intake suppression. This research has revealed that norpseudoephedrine modulates neuronal activity in the nucleus accumbens shell, a brain reward center, and affects pharmacological states related to wakefulness and locomotion (Kalyanasundar et al., 2020).

Chemical Synthesis and Analysis

The stereoselective synthesis of norpseudoephedrine has been a subject of significant research interest. One study demonstrated the preparation of both enantiomers of norpseudoephedrine from a common prochiral precursor using asymmetric transfer hydrogenation. This process, utilizing chiral Rh-complexes as catalysts, highlights the synthetic versatility and pharmaceutical potential of norpseudoephedrine (Lee, Kang, & Choi, 2012). Additionally, computational analyses have been conducted to understand the conformations and molecular interactions of norpseudoephedrine and its metabolites, providing insights into its pharmacodynamics (Kołodziejczyk et al., 2016).

Pharmacokinetics and Metabolism

The pharmacokinetics and tissue distribution of norpseudoephedrine have also been studied, particularly in relation to its metabolites and stereoisomers. For instance, a study on 4-methylaminorex isomers revealed distinct pharmacokinetic profiles and tissue distribution patterns, contributing to the understanding of norpseudoephedrine's pharmacological actions (Meririnne et al., 2004).

Neuroprotective Potential

Recent research has indicated that norpseudoephedrine may have neuroprotective effects. A study on a mouse model of Parkinson's disease found that norpseudoephedrine, an ephedrine derivative, could mitigate rotenone-induced neurodegeneration and improve motor performance, suggesting potential benefits in Parkinson's therapy (Abdel-Salam, El-Shamarka, & Shaffie, 2022).

Detection in Functional Foods and Dietary Supplements

The detection and quantification of norpseudoephedrine in various products, particularly in slimming functional foods and dietary supplements, have been a focal point of research. Methods involving high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry have been developed for this purpose, underscoring the importance of accurate measurement of norpseudoephedrine for safety and regulatory compliance (Li et al., 2011).

Safety And Hazards

Norpseudoephedrine is toxic if swallowed and causes serious eye damage . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(1R,2R)-2-amino-1-phenylpropan-1-ol
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InChI

InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNKOYKMWOXYQA-APPZFPTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)O)N
Source PubChem
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Molecular Formula

C9H13NO
Source PubChem
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DSSTOX Substance ID

DTXSID001045718
Record name (-)-Norpseudoephedrine
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Molecular Weight

151.21 g/mol
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Solubility

Freely soluble in water and alcohol
Record name PHENYLPROPANOLAMINE
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Mechanism of Action

The mechanism of action of phenylpropanolamine has not been conclusively determined. The drug may directly stimulate adrenergic receptors but probably indirectly stimulates both A- and B-adrenergic receptors by releasing norepinephrine from its storage sites. It is believed that B-adrenergic effects result from stimulation of cyclic adenosine 3',5'-monophosphate (AMP) production by activation of the enzyme adenyl cyclase, whereas A-adrenergic effects result from inhibition of adenyl cyclase activity. With prolonged use or too frequent administration, indirectly acting sympathomimetics may deplete norepinephrine in sympathetic nerve endings and tachyphylaxis may develop. Tachyphylaxis induced by one indirectly acting sympathomimetic may result in refractoriness to other drugs of the same class. /Phenylpropanolamine hydrochloride/, Whether the alpha1- and alpha2-adrenoceptor mediated increases in diastolic blood pressure effected by phenylpropanolamine and its enantiomers are altered by, or independent of beta2-mediated vasodilation, or beta2-adrenoceptor blockade were studied in pithed rats. The pressor responses were enhanced in the presence of the antagonist ICI-118551 and diminished in the presence of albuterol. It was concluded that each form of phenylpropanolamine possesses the intrinsic ability to interact with all of the adrenoceptors in the system used and that the interaction with those adrenoceptors determines the net increase in diastolic blood pressure that follows the intravenous administration of the compounds. These findings have a bearing on the recent controversy regarding the use of beta-blocking agents in the treatment of overdosage of phenylpropanolamine.
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Product Name

Norpseudoephedrine

Color/Form

White, crystalline powder

CAS RN

37577-07-4, 14838-15-4
Record name (-)-Norpseudoephedrine
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Record name Norpseudoephedrine, (-)-
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Record name Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, (.alpha.S)-rel-
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Record name (R*,S*)-(±)-α-(1-aminoethyl)benzyl alcohol
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Record name α-[(1R)-1-Aminoethyl]-(αR)-benzenemethanol
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Record name NORPSEUDOEPHEDRINE, (-)-
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Melting Point

101-101.5 °C, Solid. Mol wt: 187.69, mp: 194 °C. Soluble in water. /Hydrochloride/
Record name PHENYLPROPANOLAMINE
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Synthesis routes and methods I

Procedure details

In the practice of this invention, the 2-nitro-1-phenyl-1-propanol is dissolved in a lower alkyl alcohol, preferably isopropyl alcohol. The mixture is placed in a vessel suitable for high pressure reactions and equipped with agitation means, e.g. a rocking bomb or a stirred bomb. Acetic acid is added to the solution to produce the acetate salt of 2-amino-1-phenyl-1-propanol during the reduction reaction.
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Synthesis routes and methods II

Procedure details

Phenylpropanolamine hydrochloride was dissolved in the water and to this solution there was added, rapidly with stirring, 20 gm of sodium hydroxide dissolved in 100 ml of water. The mixture was allowed to stand at 10° C. overnight. Crystals of the free base were filtered, washed with water and dried in vacuum over calcium chloride. This process yielded 59 gm of free base phenylpropanolamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norpseudoephedrine
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Norpseudoephedrine
Reactant of Route 3
Norpseudoephedrine
Reactant of Route 4
Norpseudoephedrine
Reactant of Route 5
Norpseudoephedrine
Reactant of Route 6
Norpseudoephedrine

Citations

For This Compound
2,870
Citations
T Sehl, HC Hailes, JM Ward, U Menyes, M Pohl… - Green chemistry, 2014 - pubs.rsc.org
Chiral 1,2-amino alcohols are important building blocks for chemistry and pharmacy. Here, we developed two different biocatalytic 2-step cascades for the synthesis of all four nor(…
Number of citations: 94 pubs.rsc.org
HK Lee, S Kang, EB Choi - The Journal of Organic Chemistry, 2012 - ACS Publications
Each of the enantiomers of both norephedrine and norpseudoephedrine were stereoselectively prepared from the common, prochiral cyclic sulfamidate imine of racemic 1-hydroxy-1-…
Number of citations: 52 pubs.acs.org
T Sehl, HC Hailes, JM Ward… - Angewandte Chemie …, 2013 - Wiley Online Library
Two steps in one pot: An enzyme cascade consisting of a lyase and an (R)-or (S)-selective ω-transaminase (TA) provides (1R, 2R)-norpseudoephedrine and (1R, 2S)-norephedrine in …
Number of citations: 188 onlinelibrary.wiley.com
K Mathys, R Brenneisen - Journal of Chromatography A, 1992 - Elsevier
A high-performance liquid chromatographic (HPLC) procedure with photodiode-array detection (DAD) is described for the determination of (S)-(−)-cathinone (S-CA) and its metabolites (…
Number of citations: 57 www.sciencedirect.com
MS Eisenberg, TJ Maher, HI Silverman - Appetite, 1987 - Elsevier
… USA The pseudoisomer d-norpseudoephedrine, is available as an … PPA and dnorpseudoephedrine possess significantly … PPA and d-norpseudoephedrine were approximately onetenth …
Number of citations: 38 www.sciencedirect.com
C Castillo-Henkel, J López-Canales… - Proceedings of the …, 2010 - researchgate.net
… ) in order to know if D-norpseudoephedrine has additive effects to those of other contractile … the coadministration of liothyronine with norpseudoephedrine would increase the response …
Number of citations: 1 www.researchgate.net
P Kalk - Drug and alcohol dependence, 1983 - Elsevier
… khat constituents was the discovery of (+)-norpseudoephedrine (cathine) in dried leaves by Wolfes in … However, as already pointed out by Brucke 131, (+)-norpseudoephedrine is a CNS …
Number of citations: 35 www.sciencedirect.com
B Kalyanasundar, CI Perez, B Arroyo… - Frontiers in …, 2020 - frontiersin.org
D-norpseudoephedrine (NPE), also known as cathine, is found naturally in the shrub Catha edulis “Khat.” NPE has been widely used as an appetite suppressant for the treatment of …
Number of citations: 12 www.frontiersin.org
M Köhl, H Spreitzer, W Fleischhacker - Monatshefte für Chemie/Chemical …, 1992 - Springer
The reactivity of (−)-ephedrine (2) and (+)-norpseudoephedrine (3) towards the amidacetals1 a/b has been studied. Both2 and3 were acetylated resp. formylated at first at the amino …
Number of citations: 1 link.springer.com
FT Noggle Jr, CR Clark, JD Ruiter - Journal of liquid …, 1991 - Taylor & Francis
… The 1S, 2S-stereoisomer is available only as a component of racemic norpseudoephedrine (S,S- and R,R-1-phenyl-2- amino-1-propanol). The 1S,2S-norpseudoephedrine was …
Number of citations: 5 www.tandfonline.com

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